Atomoxetine is a selective norepinephrine reuptake inhibitor used primarily for therapy of attention deficit hyperactivity disorder. Atomoxetine has been linked to a low rate of serum aminotransferase elevations and to rare cases of acute, clinically apparent liver injury. Atomoxetine, also known as strattera, belongs to the class of organic compounds known as phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. Atomoxetine is a drug which is used for the treatment of attention-deficit/hyperactivity disorder (adhd) alone or in combination with behavioral treatment, as an adjunct to psychological, educational, social, and other remedial measures. Atomoxetine is considered to be a practically insoluble (in water) and relatively neutral molecule. Atomoxetine has been detected in multiple biofluids, such as urine and blood. Within the cell, atomoxetine is primarily located in the membrane (predicted from logP). Atomoxetine is a potentially toxic compound. Atomoxetine is a secondary amino compound having methyl and 3-(2-methylphenoxy)-3-phenylpropan-1-yl substituents. It has a role as an adrenergic uptake inhibitor, an antidepressant, a xenobiotic and an environmental contaminant. It is an aromatic ether, a secondary amino compound and a member of toluenes.
Related Compounds
Methylphenidate
Compound Description: Methylphenidate is a stimulant medication widely used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). It acts by blocking the reuptake of dopamine and norepinephrine in the brain. [, , , , , , , , ]
Relevance: Methylphenidate is often compared to atomoxetine in terms of efficacy and safety, as both are used to treat ADHD. While methylphenidate primarily acts on dopamine, atomoxetine primarily targets norepinephrine reuptake. [, , , , , , , , ] Unlike atomoxetine, methylphenidate carries a risk of abuse and dependence. [, , , ]
4-Hydroxyatomoxetine-O-Glucuronide
Compound Description: 4-Hydroxyatomoxetine-O-glucuronide is the primary oxidative metabolite of atomoxetine. It is formed through aromatic ring hydroxylation followed by glucuronidation. []
Relevance: This metabolite is a key component in the metabolic pathway of atomoxetine. The ratio of atomoxetine to 4-hydroxyatomoxetine-O-glucuronide can be used to assess CYP2D6 phenotype and its influence on atomoxetine pharmacokinetics. [, ]
N-Desmethylatomoxetine
Compound Description: N-Desmethylatomoxetine is a metabolite of atomoxetine formed through N-demethylation. []
Relevance: While not as prominent as 4-hydroxyatomoxetine-O-glucuronide, N-desmethylatomoxetine contributes to the overall metabolic clearance of atomoxetine, particularly in poor metabolizers. []
Dextroamphetamine
Compound Description: Dextroamphetamine is a stimulant medication that increases dopamine and norepinephrine levels in the brain. []
Sibutramine
Compound Description: Sibutramine is a medication that was used for weight loss, acting as a norepinephrine and dopamine reuptake inhibitor. []
Relevance: Like atomoxetine, sibutramine has been studied for its potential to reduce syncopal episodes in patients with vasovagal syncope. Both drugs' influence on norepinephrine levels is thought to contribute to this effect. []
Reboxetine
Compound Description: Reboxetine is an antidepressant medication that acts as a selective norepinephrine reuptake inhibitor. []
Relevance: Similar to atomoxetine, reboxetine has demonstrated potential in reducing head-up tilt-induced syncope and pre-syncope. This shared characteristic may be attributed to their common mechanism of norepinephrine reuptake inhibition. []
Fluoxetine
Compound Description: Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. []
Relevance: Co-administration of fluoxetine with atomoxetine has been shown to significantly increase the half-life, peak concentration, and overall exposure of atomoxetine in rats, indicating a pharmacokinetic interaction. []
Clonidine
Compound Description: Clonidine is a medication that acts as an alpha-2 adrenergic agonist, primarily used for treating high blood pressure, ADHD, and anxiety disorders. []
Relevance: Studies have observed a decrease in clonidine use in children with ADHD following the initiation of atomoxetine treatment. This suggests that atomoxetine might be able to manage some symptoms or side effects that previously necessitated clonidine use. []
Oxybutynin
Compound Description: Oxybutynin is an anti-muscarinic medication used to treat overactive bladder. []
Relevance: Recent research has explored combining atomoxetine with anti-muscarinics like oxybutynin to improve upper airway physiology and potentially treat obstructive sleep apnea. []
Solifenacin
Compound Description: Solifenacin is an anti-muscarinic medication, specifically an M3 muscarinic receptor antagonist, used to treat overactive bladder. []
Relevance: Similar to oxybutynin, solifenacin has been studied in combination with atomoxetine as a potential treatment for obstructive sleep apnea. The study compared the effects of different anti-muscarinics with varying M-subtype receptor selectivity. []
Biperiden
Compound Description: Biperiden is an anticholinergic medication used to treat Parkinson's disease and its associated symptoms, like tremors and muscle stiffness. []
Relevance: Biperiden, an anti-muscarinic drug, has been combined with atomoxetine in a study investigating its effects on obstructive sleep apnea severity and upper airway physiology. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Atomoxetine is a selective norepinephrine reuptake inhibitor with Ki values of 5, 77, and 1,451 nM for norepinephrine, serotonin, and dopamine transporters, respectively. It is selective over the choline, GABA, and adenosine transporters, and a number of neurotransmitter receptors, ion channels, second messengers, and brain/gut peptides. In the rat prefrontal cortex (PFC), it increases extracellular norepinephrine and dopamine by 3-fold and increases Fos expression. Atomoxetine (0.1, 0.5, and 1 mg/kg) reduces premature responding, a measure of impulsivity, by rats in the 5-choice serial reaction time test (5CSRTT) in a dose-dependent manner. It also has neuroprotective effects when administered prior to ischemic damage in a gerbil model of transient cerebral ischemia. Formulations containing atomoxetine have been used in the treatment of attention-deficit hyperactivity disorder (ADHD) in children, adolescents, and adults. A Norepinephrine uptake blocker. Atomoxetine hydrochloride is a nonstimulant used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in children and adults. Certified pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Atomoxetine Hydrochloride is the hydrochloride salt of atomoxetine, a phenoxy-3-propylamine derivative and selective non-stimulant, norepinephrine reuptake inhibitor with cognitive-enhancing activity. Although its precise mechanism of action is unknown, atomoxetine appears to selectively inhibit the pre-synaptic norepinephrine transporter, resulting in inhibition of the presynaptic reabsorption of norepinephrine and prolongation of norepinephrine activity in the synaptic cleft. The effect on cognitive brain function may result in improved attention and decreased impulsivity and activity levels. Atomoxetine hydrochloride is the hydrochloride salt of atomoxetine. It has a role as an antidepressant and an adrenergic uptake inhibitor. It contains an atomoxetine. A propylamine derivative and selective ADRENERGIC UPTAKE INHIBITOR that is used in the treatment of ATTENTION DEFICIT HYPERACTIVITY DISORDER.
AZD2906 is selective glucocorticoid receptor (GR) agonist. AZD2906, was found to increase the incidence of micronucleated immature erythrocytes (MIE) in the bone marrow of rats given two oral doses at the maximum tolerated level. AZD2906 showed no activity in the standard in vitro tests or in vivo in a rat liver comet assay, investigative studies were performed to compare AZD2906 with a reference traditional GR agonist, prednisolone.
Glycogen synthase kinase 3β (GSK3β) was originally identified for its ability to constitutively phosphorylate and inactivate glycogen synthase, preventing glycogen synthesis. It can also phosphorylate proteins that are relevant to osteogenesis and Alzheimer’s disease, the latter for which it has earned the moniker, tau phosphorylating kinase. AZD 2858 is a pyrazine analog that inhibits GSK3β with a Ki value of 4.9 nM. It crosses the blood brain barrier and inhibits tau phosphorylation in vitro with an IC50 value of 76 nM. AZD 2858 has also been shown to increase bone mass (via Wnt activation) in rats after a two-week treatment with a maximum effective oral dose of 20 mg/kg once daily. Furthermore, by inhibiting GSK3β, AZD 2858 can stabilize β-catenin in rat mesenchymal stem cells (EC50 = 234 nM), spurring osteoblast differentiation. Novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitor for Alzheimer's disease and healing fractures rapidly without endochondral bone formation AZD2858 is a potent and GSK-3 inhibitor with an IC50 of 68 nM. AZD-2858 inhibits tau phosphorylation at the S396 site, and it activates Wnt signaling pathway. AZD2858 has a substantial impact on fracture healing. The fractures healed with a bony callus without an obvious endochondral component, suggesting that AZD2858 drives mesenchymal cells into the osteoblastic pathway.
AZD 3147 is an orally bioavailable dual inhibitor of mammalian target of rapamycin complex 1 (mTORC1) and mTORC2 (IC50s = 40.7 and 5.75 nM, respectively, in MDA-MB-468 cells). It is selective for mTOR over PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ (IC50s = 1.51, 912, 5,495, 9,333, and 6,310 nM, respectively, in enzyme assays). AZD3147 is an extremely potent and selective dual inhibitor of mTORC1 and mTORC2 (IC50 = 1.5 nM) with physicochemical and pharmacokinetic properties suitable for development as a potential clinical candidate.